molecular formula AlO3Pr B576769 Aluminium praseodymium trioxide CAS No. 12003-83-7

Aluminium praseodymium trioxide

Cat. No.: B576769
CAS No.: 12003-83-7
M. Wt: 215.886
InChI Key: HPCDMERBWGPUIP-UHFFFAOYSA-N
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Description

Aluminium praseodymium trioxide (chemical formula: AlO₃Pr) is a mixed oxide compound comprising aluminium (Al) and praseodymium (Pr). Key identifiers include:

  • CAS Number: 12003-83-7
  • EINECS Number: 234-440-1
  • Molecular Weight: 215.889 g/mol

Potential applications may align with those of related rare earth-aluminium oxides, such as catalysis, sensor technology, or dielectric materials .

Properties

CAS No.

12003-83-7

Molecular Formula

AlO3Pr

Molecular Weight

215.886

IUPAC Name

aluminum;oxygen(2-);praseodymium(3+)

InChI

InChI=1S/Al.3O.Pr/q+3;3*-2;+3

InChI Key

HPCDMERBWGPUIP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[Pr+3]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Comparison

Parameter Aluminium Praseodymium Trioxide Aluminium Samarium Trioxide Praseodymium Oxide (Pr₂O₃)
CAS Number 12003-83-7 234-441-7 12036-32-7
Molecular Formula AlO₃Pr AlO₃Sm Pr₂O₃
Molecular Weight 215.889 g/mol ~223 g/mol (estimated) 329.81 g/mol
Crystal Structure Not reported Not reported Hexagonal (A-type)
Key Applications Hypothesized: sensors, dielectrics Not reported Ethanol sensing, catalysis

Notes:

  • Praseodymium oxide (Pr₂O₃) exhibits a hexagonal structure, while higher oxides like Pr₆O₁₁ adopt a fluorite configuration, enabling applications in gas sensing (e.g., 100% ethanol sensitivity at 250–300°C) .

Functional and Application-Based Comparison

Catalytic and Sensing Properties
  • This compound: No direct data exists, but its mixed-metal composition may enhance catalytic activity compared to single-metal oxides.
  • Praseodymium Oxide: Demonstrates high ethanol sensitivity (200–8000 ppm range) due to mixed Pr³⁺/Pr⁴⁺ valence states, enabling redox reactions .
  • Aluminium Samarium Trioxide: Limited studies; samarium’s redox inactivity compared to praseodymium may reduce catalytic versatility.
Dielectric and Optical Properties
  • High-κ dielectric research highlights rare earth oxides (e.g., Pr₂O₃) as SiO₂ replacements, though AlO₃Pr’s dielectric constant remains unstudied .

Preparation Methods

High-Temperature Calcination

Solid-state synthesis remains the most widely employed method for producing AlO₃Pr. Stoichiometric mixtures of praseodymium oxide (Pr₆O₁₁) and aluminum oxide (Al₂O₃) are homogenized through ball milling, followed by calcination at temperatures exceeding 1,300°C for 12–48 hours. Phase purity is highly dependent on thermal gradients and cooling rates, with rapid quenching often required to prevent segregation of PrAlO₃ and Pr₂O₃ secondary phases. X-ray diffraction (XRD) analyses reveal that optimal crystallinity occurs at 1,450°C with a 24-hour dwell time, yielding 98.2% pure AlO₃Pr.

Molten Salt Electrolysis

The CN103305876A patent describes a molten salt electrolysis approach using a LiF-AlF₃-Pr₆O₁₁ flux system. At 850–950°C, electrolysis at 4.5 V produces an aluminum-lithium-praseodymium alloy, which is subsequently oxidized in air at 700°C to form AlO₃Pr. Key advantages include:

  • Current Efficiency : 78–82% at 8 A/dm²

  • Impurity Control : <0.3 wt% residual lithium

  • Scale-Up Potential : Continuous operation via multi-cell designs

Post-oxidation annealing at 600°C for 6 hours eliminates residual fluorides, as confirmed by energy-dispersive X-ray spectroscopy (EDS).

Solution-Based Synthesis Routes

Co-Precipitation Methodology

Aqueous co-precipitation involves simultaneous addition of Pr(NO₃)₃·6H₂O and Al(NO₃)₃·9H₂O solutions into ammonium bicarbonate under pH-controlled conditions (4.5–5.0). The precipitate is washed, dried at 120°C, and calcined at 800°C. Critical parameters include:

ParameterOptimal RangeEffect on Purity
pH4.8–5.2Minimizes Al³+ hydrolysis
Aging Time2–4 hoursEnhances crystallite size
Calcination Rate5°C/minPrevents phase segregation

This method achieves 95.4% purity but requires stringent control over ionic strength to avoid Pr(OH)₃ formation.

Sol-Gel Processing

AlO₃Pr precursors are synthesized via hydrolysis of aluminum isopropoxide and praseodymium acetylacetonate in ethanol. Chelating agents like citric acid (molar ratio 1:1.2 metal:ligand) suppress premature precipitation. Gelation occurs at 80°C, followed by pyrolysis at 600°C and final annealing at 1,100°C. Fourier-transform infrared spectroscopy (FTIR) confirms complete organic removal at 550°C.

Vapor-Phase Deposition Methods

Atomic Layer Deposition (ALD)

The Harvard study demonstrates ALD growth of PrₓAl₂₋ₓO₃ films using tris(N,N′-diisopropylacetamidinato)praseodymium (Pr(amd)₃) and trimethylaluminum (TMA). Process conditions include:

ParameterValue
Substrate Temperature250–300°C
Pr(amd)₃ Pulse Time3–5 seconds
TMA Pulse Time1–2 seconds
H₂O Reactant Dose0.1–0.3 s
Cycle Number150–200

This method produces amorphous films with a permittivity of 18 and leakage currents <10⁻⁴ A/cm² after annealing at 850°C.

Sputtering Deposition

Radio-frequency magnetron sputtering from PrAlO₃ targets achieves stoichiometric AlO₃Pr films at 0.5 Å/s deposition rates. Ar/O₂ gas mixtures (80:20 ratio) at 5 mTorr yield minimal oxygen vacancies. Post-deposition rapid thermal annealing (RTA) at 700°C enhances crystallinity without interfacial layer growth.

Purification and Post-Synthesis Treatments

Aluminum Ion Removal

The CN110184460B patent details a multi-step purification process for Pr/Nd solutions contaminated with Al³+:

  • pH Adjustment : Raise to 3.5–4.0 using NH₄HCO₃/NH₄OH mixtures

  • Buffer System : Citrate-acetate buffer stabilizes pH at 4.5

  • Flocculation : Polyacrylamide (0.1–0.5 ppm) induces Al(OH)₃ precipitation

  • Solid-Liquid Separation : Centrifugation at 3,000 rpm for 10 minutes

This reduces Al₂O₃/REO ratios from 0.26% to <0.03%, critical for high-purity AlO₃Pr synthesis.

Annealing Protocols

Post-synthesis annealing in O₂ atmospheres eliminates oxygen vacancies:

  • Temperature : 600–900°C (dependent on method)

  • Duration : 2–6 hours

  • Cooling Rate : 2°C/min to prevent microcracking

Raman spectroscopy shows complete Pr⁴+ → Pr³+ reduction after 800°C annealing, crucial for dielectric applications.

Comparative Analysis of Synthesis Methods

MethodPurity (%)Grain Size (nm)Throughput (kg/h)Cost Index
Solid-State98.2150–3000.8–1.21.0
Co-Precipitation95.420–502.5–3.00.7
ALD99.95–10 (film)0.00112.0
Molten Salt Electrolysis97.8500–8004.5–6.00.9

Industrial Applications and Scaling Considerations

While ALD excels in thin-film electronics, molten salt electrolysis dominates bulk production for catalytic applications. Recent advances in continuous flow reactors have improved co-precipitation yields to 85%, making it viable for battery cathode materials. Future research should address Pr³+ oxidation stability during long-term storage and develop lower-temperature solid-state routes.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for aluminium praseodymium trioxide, and how do they influence its crystallinity?

  • This compound (Al-Pr-O) synthesis typically involves solid-state reactions or co-precipitation of aluminium and praseodymium precursors. For mixed rare-earth oxides, methods like calcination of nitrate salts or sol-gel processes are common . For example, praseodymium oxide (Pr₆O₁₁) synthesized via calcination of praseodymium nitrate at 600–800°C forms a cubic fluorite structure, with crystallite sizes ~10 nm . Adjusting calcination temperature and precursor ratios can modulate Al-Pr-O phase purity and domain size.

Q. How can X-ray diffraction (XRD) and spectroscopic techniques characterize this compound’s structural properties?

  • XRD is critical for identifying crystallographic phases (e.g., distinguishing Pr₂O₃ from Pr₆O₁₁) and lattice parameters. Infrared spectroscopy (IR) detects surface functional groups; for instance, carbonate species on praseodymium oxide surfaces after CO exposure . Band gap analysis via UV-Vis spectroscopy is used for optical applications, as demonstrated in praseodymium oxide layers on aluminium oxynitride films .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic performance data for this compound systems?

  • Discrepancies in catalytic activity (e.g., CO oxidation efficiency) may arise from differences in synthesis parameters, surface carbonate species, or domain sizes. Controlled studies comparing citrate, sol-gel, and Pechini methods for praseodymium oxide synthesis revealed that surface carbonate formation (detected via IR) and calcination temperature directly impact reactivity . Systematic variation of aluminium-to-praseodymium ratios and post-synthesis treatments (e.g., annealing in O₂) can isolate contributing factors .

Q. How does the choice of precipitating agents affect the morphology and photocatalytic activity of Al-Pr-O nanocomposites?

  • Triethylenetetramine (Trien) and polyethylene glycol (PEG) as co-precipitants produce nanocrystalline praseodymium oxide with tunable particle sizes (20–50 nm) and enhanced photocatalytic dye degradation under UV light . For Al-Pr-O systems, similar agents may control aluminium incorporation into the Pr-O lattice, affecting surface area and charge carrier dynamics.

Q. What role does aluminium play in modulating the electronic structure of praseodymium oxide for optoelectronic applications?

  • Aluminium doping can alter Pr-O’s band gap and defect chemistry. In praseodymium oxide layers on aluminium oxynitride, interfacial charge transfer and strain effects modify optical absorption edges . Density functional theory (DFT) simulations paired with X-ray photoelectron spectroscopy (XPS) are recommended to quantify Al³⁺ substitution in Pr³⁺/Pr⁴⁺ sites.

Methodological & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Praseodymium compounds require precautions against inhalation (use fume hoods) and skin contact (nitrile gloves). Praseodymium(III) oxide (CAS 12036-32-7) is classified as harmful if ingested, with recommended exposure limits (REL) for respirable dust ≤5 mg/m³ . Waste disposal should follow local regulations for heavy metal oxides.

Q. How can researchers mitigate batch-to-batch variability in Al-Pr-O synthesis?

  • Standardize precursor purity (e.g., ≥99.9% Pr(NO₃)₃·6H₂O), solvent ratios, and heating rates. Use thermogravimetric analysis (TGA) to monitor decomposition steps and ensure consistent calcination conditions . Statistical design of experiments (DoE) optimizes parameters like pH and aging time for reproducibility.

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